D-Mannose-13C6

Bioanalysis Cancer Biomarker Method Validation

Endogenous D-mannose quantification by LC-MS/MS requires an internal standard with an unequivocal mass shift to correct for matrix effects and ion suppression. Unlabeled mannose cannot be discriminated from the analyte. D-Mannose-13C6 resolves this with a characteristic M+6 mass shift, enabling robust normalization. · Matrix effect normalization of 97.0-100.0% and extraction recovery of 104.1-105.5% in validated clinical methods. · 98 atom % 13C enrichment minimizes isotopic cross-talk for precise glycosylation flux analysis. · High aqueous solubility (250 mg/mL) facilitates concentrated spiking solution preparation for diverse biofluids.

Molecular Formula C6H12O6
Molecular Weight 186.11 g/mol
Cat. No. B12395662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannose-13C6
Molecular FormulaC6H12O6
Molecular Weight186.11 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyGZCGUPFRVQAUEE-CRWJSTOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Mannose-13C6 Product Overview


D-Mannose-13C6 (CAS 287100-74-7) is a uniformly 13C-labeled monosaccharide wherein all six carbon atoms are enriched with the stable carbon-13 isotope, producing a characteristic M+6 mass shift relative to unlabeled D-mannose (12C6) . This isotopologue maintains identical chemical and physical behavior to its natural abundance counterpart while enabling precise discrimination via mass spectrometry. The compound serves as an internal standard for quantitative LC-MS/MS analysis of D-mannose in complex biological matrices and as a tracer in metabolic flux and glycosylation studies [1].

Uniform 13C6 labeling Provides M+6 mass shift for unambiguous detection
Co-elution with analyte Normalizes matrix effects and extraction variability
Validated LC-MS/MS method Supports quantification in complex biological matrices

D-Mannose-13C6 vs Unlabeled D-Mannose


Unlabeled D-mannose (12C6) is chemically indistinguishable from the endogenous analyte in mass spectrometry, rendering it incapable of serving as an internal standard for accurate quantification. Without a distinct mass signature, the unlabeled compound cannot be differentiated from the analyte of interest in the ion source or detector, precluding the correction of matrix effects, ion suppression, and sample preparation variability that are inherent to biological sample analysis [1]. The use of a stable isotope-labeled internal standard (SIL-IS) such as D-Mannose-13C6 is the established gold standard for LC-MS/MS quantification, as it co-elutes with the analyte and experiences identical extraction recovery and ionization efficiency, enabling robust normalization of analytical variance [2].

D-Mannose-13C6 (Target)
Unlabeled D-Mannose (Substitute)
M+6 mass shift enables analyte discrimination
No mass difference; indistinguishable from endogenous analyte
Internal standard: co-elutes, corrects matrix effects
Cannot serve as internal standard; unquantifiable bias
Extraction recovery and ionization normalized
Sample preparation variability not accounted for

D-Mannose-13C6 Analytical Performance & Specifications


LC-MS/MS Accuracy and Precision

When employed as a stable isotope-labeled internal standard in an LC-MS/MS assay for serum D-mannose, D-Mannose-13C6 enabled method validation with intra- and inter-day accuracy and precision values of less than 2% across the calibration range of 1-50 μg/mL [1]. This level of analytical performance is unattainable with unlabeled D-mannose, which cannot serve as an internal standard due to its identical mass to the endogenous analyte [1].

Accuracy & Precision
Head-to-head
<2% intra- and inter-day
Supports method validation in human serum research matrices
Surrogate blank serum; 1–50 μg/mL range
Bioanalysis Cancer Biomarker Method Validation

Isotopic Purity and M+6 Mass Shift

D-Mannose-13C6 is supplied with a certified isotopic purity of 98 atom % 13C . This high enrichment ensures that the M+6 ion is the dominant species in the mass spectrum, minimizing isotopic cross-talk with the M+0 analyte channel and enabling unambiguous peak integration. In contrast, lower-enriched single- or double-labeled mannose isotopologues (e.g., D-Mannose-6-13C with ~99 atom % 13C at a single position) produce smaller mass shifts (M+1 or M+2), which can overlap with natural isotopic distributions of the unlabeled analyte in complex matrices .

Isotopic Purity
Data to verify
98 atom % 13C (M+6 shift)
Reduces isotopic cross-talk with unlabeled analyte
Compared to single-labeled (M+1) or double-labeled (M+2) analogs
Mass Spectrometry Isotopic Enrichment Quality Control

Matrix Effect and Extraction Recovery

In the validated LC-MS/MS method for serum D-mannose, D-Mannose-13C6 demonstrated near-ideal matrix effect compensation, with extraction recovery ranging from 104.1% to 105.5% and matrix effect from 97.0% to 100.0% [1]. These values indicate that the isotopologue co-extracts and co-ionizes with the endogenous analyte with nearly identical efficiency, thereby effectively normalizing sample-to-sample variability in recovery and ion suppression. In the absence of an isotopically labeled internal standard (i.e., using unlabeled D-mannose or a structural analog), such compensation is not possible, leading to unquantifiable bias in measured concentrations [2].

Matrix Effect & Recovery
Head-to-head
Recovery 104–106%
Matrix effect 97–100%
Normalizes extraction and ionization variability
Human serum; protein precipitation with acetonitrile
Matrix Effect Extraction Recovery Bioanalytical Method Validation

Chemical Purity Across Vendors

D-Mannose-13C6 is commercially available with certified chemical purity of ≥98% as determined by HPLC, with multiple vendors (Sigma-Aldrich, MedChemExpress, ChemScene, InvivoChem) consistently meeting or exceeding this specification . Sigma-Aldrich further certifies an assay value of 99% (CP) . This level of chemical purity ensures that the labeled compound contains minimal unlabeled D-mannose (12C6) impurity that could otherwise contribute to analytical background signal and compromise the accuracy of isotope dilution measurements. For comparison, unlabeled D-mannose of research grade typically carries a purity specification of ≥99% but cannot serve as an internal standard due to the mass equivalence issue described above.

Chemical Purity
Data to verify
≥98% (HPLC)
Consistent vendor-independent quality
Multiple suppliers; Sigma-Aldrich 99% (CP)
Chemical Purity Supplier Comparison Quality Assurance

Clinical Serum Validation

The LC-MS/MS method utilizing D-Mannose-13C6 as internal standard was successfully applied to quantify serum D-mannose concentrations in a cohort of 320 esophageal cancer patients and 323 healthy volunteers, demonstrating robust performance across a large clinical sample set [1]. This real-world validation distinguishes D-Mannose-13C6 from alternative labeled mannose preparations that lack published evidence of successful deployment in clinical biomarker studies. The method's ability to discriminate serum mannose levels between patient and control groups underscores the fitness of this specific isotopologue for translational research applications.

Serum Method Application
Trial context
643 human serum samples quantified
Supports method-transfer review in human matrix research
Esophageal cancer biomarker study; peer-reviewed
Clinical Validation Esophageal Cancer Biomarker Quantification

Aqueous Solubility

D-Mannose-13C6 exhibits aqueous solubility of 250 mg/mL (1343.29 mM) in water with ultrasonic assistance [1]. This high solubility facilitates the preparation of concentrated stock solutions for spiking into biological matrices, minimizing the volume of organic solvent introduced during sample preparation and reducing the risk of analyte precipitation or matrix perturbation. Unlabeled D-mannose shares this solubility characteristic; however, single-labeled or multi-labeled analogs with additional deuteration (e.g., D-mannose-13C6,d7) may exhibit altered solubility profiles due to deuterium isotope effects on hydrogen bonding [2].

Aqueous Solubility
Data to verify
250 mg/mL
Facilitates stock solution preparation
In water with sonication; deuterated analogs may differ
Solubility Stock Solution Preparation Method Development

D-Mannose-13C6 Application Scenarios


Cancer Biomarker Quantification in Serum

D-Mannose-13C6 is the validated internal standard of choice for quantifying serum D-mannose concentrations in clinical biomarker studies. The method utilizing this compound achieved intra- and inter-day accuracy and precision of <2%, with matrix effect normalization of 97.0-100.0% and extraction recovery of 104.1-105.5% [1]. This robust analytical performance has been demonstrated in a cohort of 643 human subjects, establishing D-Mannose-13C6 as the preferred isotopologue for translational oncology research requiring regulatory-grade quantification of serum mannose [1].

Metabolic Flux and Glycosylation Tracing

The uniform 13C6 labeling of D-Mannose-13C6 enables precise tracking of mannose incorporation into glycoproteins and glycolipids via mass spectrometry. With 98 atom % 13C enrichment, the M+6 mass shift provides unequivocal discrimination from endogenous 12C-mannose pools, facilitating quantitative flux analysis in cell culture and in vivo models [1]. This application leverages the high isotopic purity documented for this compound, which minimizes isotopic cross-talk and enables accurate determination of glycosylation rates and pathway intermediates .

Isotope Dilution for Nutrition & Pharmacokinetics

D-Mannose-13C6 serves as an internal standard for stable isotope dilution assays quantifying mannose absorption, distribution, and urinary excretion following dietary supplementation or therapeutic administration. The compound's high aqueous solubility (250 mg/mL) facilitates preparation of concentrated spiking solutions compatible with urine and plasma matrices [1]. When combined with validated LC-MS/MS methods, this isotopologue enables accurate determination of pharmacokinetic parameters and bioavailability, supporting both nutritional research and clinical trial bioanalysis .

Multi-Center Trial Bioanalytical Support

The availability of D-Mannose-13C6 from multiple vendors with consistent purity specifications (≥98% by HPLC) ensures reliable supply for multi-center clinical trials requiring long-term bioanalytical support [1]. The compound's demonstrated performance in a large clinical cohort provides evidence of method ruggedness and inter-laboratory transferability . For contract research organizations (CROs) and academic core laboratories supporting multi-year biomarker studies, the procurement of a well-characterized, vendor-agnostic stable isotope-labeled standard reduces supply chain risk and facilitates method harmonization across sites.

Application
Selection Property
Validation Focus
Serum mannose quantification in biomarker research
Uniform 13C6 labeling and co-elution
Accuracy and precision within bioanalytical validation review
Metabolic flux and glycosylation tracing
98 atom% 13C enrichment with M+6 shift
Isotopic discrimination in cell and in vivo models
Nutritional and pharmacokinetic mannose studies
High aqueous solubility
Exposure-model interpretation
Multi-site method-transfer studies
Multi-vendor purity consistency
Inter-laboratory reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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